molecular formula C26H20N2O3S2 B433163 [3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone CAS No. 353461-39-9

[3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone

Cat. No.: B433163
CAS No.: 353461-39-9
M. Wt: 472.6g/mol
InChI Key: ZAJKNDDLMGQLBI-UHFFFAOYSA-N
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Description

[3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone is a complex organic compound that features a unique structure combining multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biology, this compound could be investigated for its potential as a bioactive molecule. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer, inflammation, and infections.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure might impart desirable characteristics such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of [3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it might inhibit enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-Amino-4-(3,4-dimethoxyphenyl)-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl](phenyl)methanone apart is its combination of multiple aromatic rings and functional groups, which can lead to unique reactivity and interactions with biological targets. This makes it a valuable compound for further research and development.

Properties

CAS No.

353461-39-9

Molecular Formula

C26H20N2O3S2

Molecular Weight

472.6g/mol

IUPAC Name

[3-amino-4-(3,4-dimethoxyphenyl)-6-thiophen-2-ylthieno[2,3-b]pyridin-2-yl]-phenylmethanone

InChI

InChI=1S/C26H20N2O3S2/c1-30-19-11-10-16(13-20(19)31-2)17-14-18(21-9-6-12-32-21)28-26-22(17)23(27)25(33-26)24(29)15-7-4-3-5-8-15/h3-14H,27H2,1-2H3

InChI Key

ZAJKNDDLMGQLBI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CS5)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)C5=CC=CS5)OC

Origin of Product

United States

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